molecular formula C15H23IO3 B6207474 ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2703780-40-7

ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No. B6207474
CAS RN: 2703780-40-7
M. Wt: 378.2
InChI Key:
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Description

Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate, also known as 3-CHIOC, is an organic compound that is widely used in scientific research. It is a colorless liquid with a faint odor, and is soluble in many organic solvents. 3-CHIOC is a versatile compound with a wide range of applications, including in organic synthesis, drug development, and biochemistry.

Scientific Research Applications

Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has a wide range of applications in scientific research. It is used in organic synthesis as a reagent for the preparation of various compounds, including pharmaceuticals and other organic molecules. It is also used in drug development as a chiral auxiliary for the synthesis of various compounds. In addition, ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is used in biochemistry and molecular biology as a reagent for the preparation of various proteins, enzymes, and other biomolecules.

Mechanism of Action

Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate acts as a chiral auxiliary in organic synthesis, which allows for the preparation of compounds with specific stereochemical configurations. The compound is also used as a reagent in biochemical and molecular biology experiments, where it can be used to prepare various proteins, enzymes, and other biomolecules.
Biochemical and Physiological Effects
ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has no known direct biochemical or physiological effects. However, its use in organic synthesis and drug development may have indirect effects on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several advantages for use in laboratory experiments. It is a colorless liquid, which makes it easy to work with and handle. It is also relatively stable and non-toxic, making it safe to use in laboratory experiments. However, ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is also relatively expensive, and its use in laboratory experiments may be limited due to cost.

Future Directions

The use of ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate in scientific research is likely to continue to expand in the future. Possible future directions include the use of ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate in the synthesis of novel compounds, such as pharmaceuticals and other organic molecules. In addition, ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate may be used in the development of new drugs and in the study of biochemical and molecular processes. Finally, ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate may be used in the development of new techniques for the synthesis of proteins, enzymes, and other biomolecules.

Synthesis Methods

Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is synthesized through a two-step process. The first step involves the reaction of cyclohexanone with methyl iodide, which yields the corresponding iodomethyl ketone. The second step involves the reaction of the iodomethyl ketone with ethyl chloroformate, which yields ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate. The reaction is typically carried out in anhydrous conditions, such as in a dry, inert atmosphere.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate' involves the following steps: protection of the carboxylic acid group, formation of the oxabicyclic ring, introduction of the iodomethyl group, and deprotection of the carboxylic acid group.", "Starting Materials": [ "Cyclohexene", "Ethyl acetoacetate", "Bromine", "Sodium hydride", "Methanol", "Sodium iodide", "Methyl iodide", "Sodium bicarbonate", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Step 1: Cyclohexene is reacted with bromine in the presence of sodium bicarbonate to form 1-bromocyclohexene.", "Step 2: Ethyl acetoacetate is reacted with sodium hydride in methanol to form the enolate ion, which is then reacted with 1-bromocyclohexene to form the protected ester.", "Step 3: The protected ester is reacted with methyl iodide in the presence of sodium hydride to form the iodomethyl ester.", "Step 4: The iodomethyl ester is reacted with hydrochloric acid to remove the protecting group and form the carboxylic acid.", "Step 5: The carboxylic acid is reacted with methanol and sulfuric acid to form the methyl ester.", "Step 6: The methyl ester is reacted with sodium hydroxide to form the alcohol.", "Step 7: The alcohol is reacted with iodomethane in the presence of silver oxide to form the iodomethyl ether.", "Step 8: The iodomethyl ether is reacted with sodium hydroxide to form the oxabicyclic ring and the final product, 'ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate'." ] }

CAS RN

2703780-40-7

Molecular Formula

C15H23IO3

Molecular Weight

378.2

Purity

95

Origin of Product

United States

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